molecular formula C12H12O B2979726 1-(4-Methylphenyl)pent-4-yn-1-one CAS No. 1342438-41-8

1-(4-Methylphenyl)pent-4-yn-1-one

Cat. No.: B2979726
CAS No.: 1342438-41-8
M. Wt: 172.227
InChI Key: VNDBXKNCOLJGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)pent-4-yn-1-one is an organic compound with the molecular formula C12H12O It is characterized by the presence of a phenyl ring substituted with a methyl group at the para position and a pentynone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)pent-4-yn-1-one can be synthesized through various methods. One common approach involves the reaction of 4-methylphenylacetylene with pent-4-yn-1-one in the presence of a suitable catalyst. The reaction typically requires a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)pent-4-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed:

Scientific Research Applications

1-(4-Methylphenyl)pent-4-yn-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)pent-4-yn-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit or activate enzymes by binding to their active sites. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

    1-Phenylpent-4-yn-1-one: Lacks the methyl group on the phenyl ring, resulting in different reactivity and properties.

    1-(4-Methoxyphenyl)pent-4-yn-1-one: Contains a methoxy group instead of a methyl group, affecting its electronic and steric characteristics.

    1-(4-Chlorophenyl)pent-4-yn-1-one:

Uniqueness: 1-(4-Methylphenyl)pent-4-yn-1-one is unique due to the presence of the methyl group on the phenyl ring, which influences its reactivity and interactions. This structural feature can enhance its suitability for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

1-(4-methylphenyl)pent-4-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h1,6-9H,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDBXKNCOLJGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342438-41-8
Record name 1-(4-methylphenyl)pent-4-yn-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.